molecular formula C11H12F2OS B14053436 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14053436
M. Wt: 230.28 g/mol
InChI Key: HSOOCGXJLHKFGG-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethyl)phenylboronic acid and 4-(methylthio)benzaldehyde.

    Reaction Conditions: The key steps involve a Suzuki-Miyaura cross-coupling reaction to form the difluoromethylated phenyl ring, followed by a Friedel-Crafts acylation to introduce the propan-2-one moiety.

    Catalysts and Reagents: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the cross-coupling reaction, while aluminum chloride (AlCl3) is used in the Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one
  • 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one

Uniqueness

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(14)5-8-3-4-10(15-2)9(6-8)11(12)13/h3-4,6,11H,5H2,1-2H3

InChI Key

HSOOCGXJLHKFGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC)C(F)F

Origin of Product

United States

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